molecular formula C16H23N3O2 B2588428 Cyclohexyl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034523-26-5

Cyclohexyl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2588428
CAS No.: 2034523-26-5
M. Wt: 289.379
InChI Key: JNXPEVDIAGGBLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as JNJ-40411813 and is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor antagonists have been studied for their potential use in the treatment of sleep disorders, addiction, and obesity.

Scientific Research Applications

Metabolism and Pharmacokinetics:

  • Cyclohexyl compounds, such as PF-00734200, which is closely related to Cyclohexyl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone, have been studied for their metabolism and excretion patterns. In a study by Sharma et al. (2012), PF-00734200, a dipeptidyl peptidase IV inhibitor, showed varied metabolism and excretion routes in rats, dogs, and humans, highlighting its potential for diabetes treatment (Sharma et al., 2012).

Chemical Synthesis and Properties:

  • Research by Rusnac et al. (2020) explored the synthesis of various compounds, including cyclohexyl derivatives, and assessed their antimicrobial and antioxidant activities. This study indicated potential applications of these compounds in antibacterial and antifungal areas (Rusnac et al., 2020).
  • Fan et al. (2007) described a protocol for synthesizing 5-hydroxy-2H-pyrrol-2-one derivatives using cyclohexyl isocyanide, showcasing the efficiency of this method in producing high yields from readily available materials (Fan et al., 2007).

Biological Activities:

  • Compounds with cyclohexyl structures have been studied for their potential in inhibiting protein synthesis. Siegel and Sisler (1963) found that cycloheximide, a cyclohexyl compound, inhibited protein synthesis in yeast, providing insights into the biological mechanisms of these compounds (Siegel & Sisler, 1963).

Mechanism of Action

    Target of Action

    “Cyclohexyl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone” contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Compounds with this structure often interact with various types of receptors in the body, such as G protein-coupled receptors or ion channels.

Properties

IUPAC Name

cyclohexyl-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c20-16(13-5-2-1-3-6-13)19-10-4-7-14(11-19)21-15-8-9-17-12-18-15/h8-9,12-14H,1-7,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXPEVDIAGGBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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